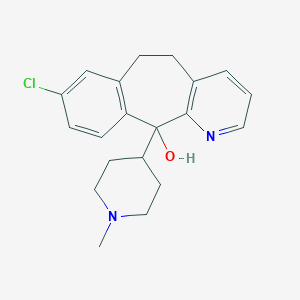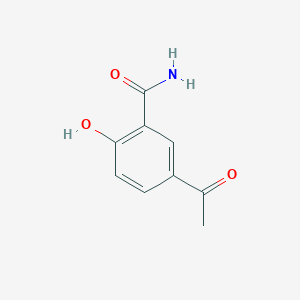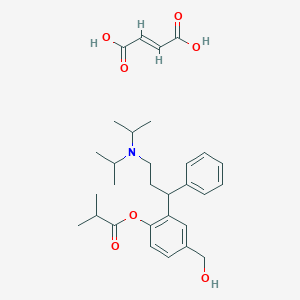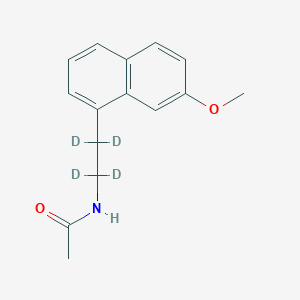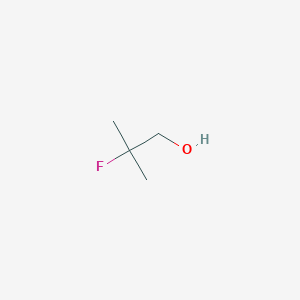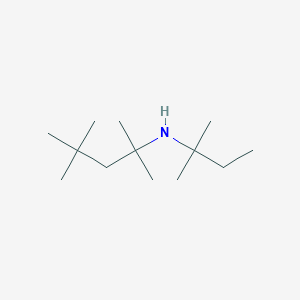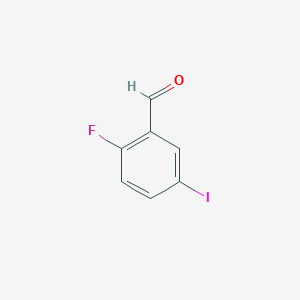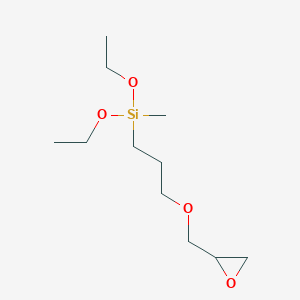
(3-Glycidoxypropyl)methyldiethoxysilan
Übersicht
Beschreibung
Diethoxy(3-glycidyloxypropyl)methylsilane (GPMS) is an epoxysilane which can be used as a silane coupling agent for the surface treatment of a variety of materials. These silanes can also be used as adhesion promoters by modifying the surface properties of the substrates and elastomeric materials.
Wissenschaftliche Forschungsanwendungen
Entwicklung von tragbaren Sensoren
(3-Glycidoxypropyl)methyldiethoxysilan spielt eine Schlüsselrolle bei der Entwicklung von tragbaren Sensoren zur Gesundheitsüberwachung . Es wird als organofunktionelles Trialkoxysilan-Precursor in der Sol-Gel-Methode verwendet, um die sensorische Komponente eines tragbaren Sensors zu entwickeln . Die resultierenden pH-Sensorfilme zeigen hervorragende Reproduzierbarkeit, Reversibilität und kurze Ansprechzeiten .
Schutz von Aluminium
Diese Verbindung wird zur Verbesserung des Schutzes von Aluminium durch Dopaminimprägnierung in hybride Sol-Gel-Monoschichten verwendet . Die resultierenden dotierten Hybridschichten, die über die Aluminiumoberfläche beschichtet sind, bieten einen besseren Korrosionsschutz mit einer höheren Schichtdicke als die Sol-Gel-Monoschichten ohne Dopamin .
Probenhalter für die Lichtmikroskopie
Mit Diethoxy(3-glycidyloxypropyl)methylsilan beschichtete Deckgläser werden als Probenhalter für die elektrostatische Halterung von Partikeln für die Lichtmikroskopie verwendet .
Einführung von Epoxidgruppen in Nanopartikel
Diese Verbindung kann verwendet werden, um Epoxidgruppen in Fe3O4 SiO2-Nanopartikel einzuführen .
Bildung von selbstorganisierten Monoschichten
Selbstorganisierte Monoschichten (SAMs) von Diethoxy(3-glycidyloxypropyl)methylsilan könnten auf der Oxidschicht eines Siliziumwafers gebildet werden, um ihnen Siloxanfunktionalitäten zu verleihen .
Verbesserung der Eigenschaften von Verbundwerkstoffen
Im Bereich der ungesättigten Polyesterverbundwerkstoffe wird this compound verwendet, um die mechanischen, elektrischen und Lichttransmissions-Eigenschaften der Verbundwerkstoffe zu verbessern, insbesondere um die Nassleistungsfähigkeit der Verbundwerkstoffe zu verbessern .
Behandlung von Glasfasern
Die Verbindung wird bei der Behandlung von Glasfasern verwendet. Die behandelten Glasfasern zeigen verbesserte mechanische Festigkeit und elektrische Eigenschaften im Nasszustand, wenn sie in verstärkten Verbundwerkstoffen verwendet werden
Wirkmechanismus
Target of Action
The primary targets of (3-Glycidoxypropyl)methyldiethoxysilane, also known as Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane or Diethoxy(3-glycidyloxypropyl)methylsilane, are inorganic fillers such as powdered silicas, glass, fiberglass, ceramics, and a wide variety of polymers . These targets play a crucial role in the formation of composite materials, providing the structural framework that the compound interacts with.
Mode of Action
This compound acts as a coupling agent, forming bonds between the inorganic fillers and organic polymers . The compound contains two functional groups: an epoxy group and ethoxy groups. The epoxy group is reactive and can form bonds with a variety of organic compounds, including amides, alcohols, thiols, and acids . The ethoxy groups, on the other hand, react with the inorganic substrate .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the formation of Si-C bonds through a process known as silane coupling . This process allows the compound to form strong bonds with both the inorganic substrate and the organic polymers, effectively coupling the two together .
Pharmacokinetics
The compound’s density, boiling point, and water solubility may also play a role in its bioavailability .
Result of Action
The result of the compound’s action is the formation of a composite material with improved mechanical, electrical, and optical properties . In particular, the compound can significantly enhance the wet-state performance of the composite material . It can also improve the adhesion and durability of coatings, adhesives, and sealants .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, the compound reacts slowly with moisture or water . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions during its application.
Biochemische Analyse
Biochemical Properties
(3-Glycidoxypropyl)methyldiethoxysilane plays a significant role in biochemical reactions. It is used to introduce epoxy groups to various substrates, such as Fe3O4 SiO2 nanoparticles . It functionalizes these surfaces by attaching the epoxy-silane groups with the surface molecules
Cellular Effects
It is known to be used in the surface treatment of a variety of materials, suggesting that it may influence cell function by modifying the properties of cellular surfaces
Molecular Mechanism
It is known to react with water, producing ethanol . Ethanol can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known to be highly reactive in water This suggests that its effects may change over time due to degradation or other processes
Metabolic Pathways
It is known to react with water to produce ethanol , which is involved in various metabolic pathways
Eigenschaften
IUPAC Name |
diethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4Si/c1-4-14-16(3,15-5-2)8-6-7-12-9-11-10-13-11/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTARVPUIYXHRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCOCC1CO1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
101638-90-8 | |
| Record name | Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101638-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2044638 | |
| Record name | 3-(Methyldiethoxysilyl)propyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2897-60-1 | |
| Record name | γ-Glycidoxypropylmethyldiethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2897-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002897601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2897-60-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Methyldiethoxysilyl)propyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(2,3-epoxypropoxy)propyl]diethoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHOXY(METHYL)(3-(OXIRAN-2-YLMETHOXY)PROPYL)SILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H04254P08T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
acetic acid](/img/structure/B129763.png)
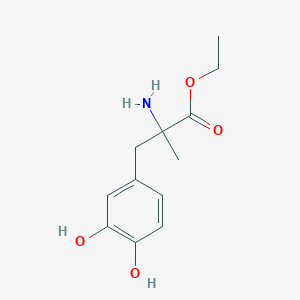
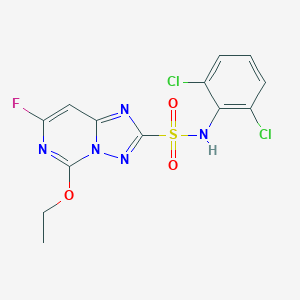

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)
